molecular formula C11H13F3N2 B13525764 3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine

3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B13525764
M. Wt: 230.23 g/mol
InChI Key: VBZMSTWTKFZGKC-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine ring with the pyridine ring, which can be achieved through various cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)pyridine: Lacks the piperidine ring, affecting its reactivity and applications.

    3-(Piperidin-4-yl)-4-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

3-piperidin-4-yl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-3-6-16-7-9(10)8-1-4-15-5-2-8/h3,6-8,15H,1-2,4-5H2

InChI Key

VBZMSTWTKFZGKC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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